N-(2-(pyridin-2-ylthio)cyclohexyl)benzenesulfonamide
Overview
Description
N-(2-(pyridin-2-ylthio)cyclohexyl)benzenesulfonamide is a complex organic compound that features a pyridine ring, a cyclohexyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyridin-2-ylthio)cyclohexyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptopyridine with cyclohexyl bromide to form 2-(pyridin-2-ylthio)cyclohexane. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyridin-2-ylthio)cyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzenesulfonamide moiety can be reduced to an amine.
Substitution: The hydrogen atoms on the cyclohexyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated cyclohexyl derivatives.
Scientific Research Applications
N-(2-(pyridin-2-ylthio)cyclohexyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(2-(pyridin-2-ylthio)cyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The pyridine ring and sulfonamide moiety are crucial for its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(pyridin-2-ylthio)ethyl)benzenesulfonamide
- N-(2-(pyridin-2-ylthio)propyl)benzenesulfonamide
- N-(2-(pyridin-2-ylthio)butyl)benzenesulfonamide
Uniqueness
N-(2-(pyridin-2-ylthio)cyclohexyl)benzenesulfonamide is unique due to its cyclohexyl group, which provides steric hindrance and affects its binding properties. This makes it distinct from other similar compounds that have linear alkyl chains instead of a cyclohexyl ring .
Properties
IUPAC Name |
N-(2-pyridin-2-ylsulfanylcyclohexyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c20-23(21,14-8-2-1-3-9-14)19-15-10-4-5-11-16(15)22-17-12-6-7-13-18-17/h1-3,6-9,12-13,15-16,19H,4-5,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMLEUYXUNERDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=CC=C2)SC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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